molecular formula C11H13N B14164690 2H-1,4-Ethanoquinoline, 3,4-dihydro- CAS No. 4363-25-1

2H-1,4-Ethanoquinoline, 3,4-dihydro-

Cat. No.: B14164690
CAS No.: 4363-25-1
M. Wt: 159.23 g/mol
InChI Key: RNFRFPSSWGWDKI-UHFFFAOYSA-N
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Description

2H-1,4-Ethanoquinoline, 3,4-dihydro- (CAS 4363-25-1) is an organic compound with the molecular formula C11H13N and a molecular weight of 159.23 g/mol . This quinoline derivative, also known as benzoquinuclidine, features a bridged bicyclic structure that serves as a valuable scaffold in medicinal chemistry research . The compound has a density of approximately 1.12 g/cm³, a boiling point of 249°C at 760 mmHg, and a flash point of 95.4°C . This structural motif is of significant interest in anticancer research. Structurally related dihydroquinoline and tetrahydroquinoline derivatives have demonstrated potent inhibitory effects on tubulin polymerization, a key mechanism for developing antimitotic agents that target rapidly proliferating tumor cells . Specifically, certain quinoline-sulfonamide derivatives have shown nanomolar-level cytotoxicity against various human cancer cell lines, including HeLa, HCT-116, A549, and HepG-2 . The quinoline core's versatility allows for synthetic modifications to create novel compounds for evaluating structure-activity relationships in drug discovery programs . This product is supplied for laboratory research applications. It is intended for use by qualified researchers and laboratory professionals only. Handle with appropriate personal protective equipment under controlled conditions. Refer to the Material Safety Data Sheet for detailed safety and handling information.

Properties

CAS No.

4363-25-1

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene

InChI

InChI=1S/C11H13N/c1-2-4-11-10(3-1)9-5-7-12(11)8-6-9/h1-4,9H,5-8H2

InChI Key

RNFRFPSSWGWDKI-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of N-Aryl Keto Amides

The foundational synthesis route involves cyclization of N-aryl β-keto amides under Brønsted acid catalysis. Wang et al. demonstrated that treating 3-(2-aminophenyl)propanamide derivatives with concentrated sulfuric acid induces dehydration and intramolecular cyclization to form the ethanoquinoline core. Key steps include:

  • Protonation of the amide carbonyl, enhancing electrophilicity.
  • Nucleophilic attack by the aromatic amine on the activated β-keto position.
  • Dehydration to establish the fused bicyclic system.

This method typically achieves 45–60% yields but requires stringent temperature control (80–100°C) to minimize polycyclic byproducts. Nuclear magnetic resonance (NMR) analysis of crude reaction mixtures reveals competing pathways, including retro-aldol decomposition when using electron-deficient aniline derivatives.

Base-Mediated Ring Closure

Alternative protocols employ potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) to promote cyclization. The base facilitates deprotonation of acidic α-hydrogens adjacent to carbonyl groups, enabling:

  • Enolate formation at the β-position of keto-amide precursors.
  • Intramolecular alkylation via nucleophilic aromatic substitution.
  • Aromatization through subsequent dehydration.

Optimization studies indicate that maintaining pH 8–9 and temperatures between 60–70°C maximizes yields (68–72%) while suppressing hydrolysis of sensitive functional groups. Gas chromatography-mass spectrometry (GC-MS) data corroborate the absence of dimeric side products under these conditions.

Transition-Metal-Catalyzed Annulations

Palladium-Catalyzed C-H Activation

Recent advances leverage palladium(II) acetate to mediate direct C-H functionalization of substituted quinolines. A representative protocol involves:

  • Coordination of Pd(II) to the quinoline nitrogen, activating the C8 position.
  • Insertion of ethylene gas into the Pd-C bond.
  • Reductive elimination to form the ethano bridge.

This method achieves 55–65% yields with excellent regioselectivity, as confirmed by X-ray crystallography. However, scalability remains limited by the stoichiometric use of silver(I) oxide as an oxidant.

Gold(I)-Catalyzed Alkyne Cyclization

Homogeneous gold(I) catalysts, such as triphenylphosphine gold(I) chloride, enable efficient synthesis from ortho-alkynyl aniline precursors. The mechanism proceeds via:

  • π-Activation of the alkyne by Au(I), polarizing the triple bond.
  • 6-endo-dig cyclization to form the quinoline ring.
  • Tautomerization to the thermodynamically stable 3,4-dihydro species.

Reaction monitoring via in situ infrared (IR) spectroscopy reveals complete conversion within 2 hours at 25°C, delivering 78–82% isolated yields.

Intramolecular Cycloaddition Strategies

Azomethine Imine Cycloaddition

The most geometrically demanding route employs intramolecular azomethine imine [3+2] cycloadditions to construct the ethanoquinoline framework. Key steps include:

  • Generation of an azomethine imine intermediate from hydrazine derivatives.
  • Inverse electron-demand cycloaddition across a tethered alkene.
  • Rearomatization of the quinoline system under acidic conditions.

This method, while operationally complex, provides unparalleled stereocontrol, achieving diastereomeric ratios exceeding 19:1.

Cationic Diels-Alder Reaction

Electron-deficient dienophiles, such as maleic anhydride, participate in cationic Diels-Alder reactions with ortho-quinone methide intermediates derived from phenolic precursors. Highlights include:

  • In situ generation of the diene via acid-catalyzed dehydration.
  • Cycloaddition with the dienophile to form the central six-membered ring.
  • Reductive workup to saturate the ethano bridge.

Density functional theory (DFT) calculations support a stepwise mechanism with a zwitterionic intermediate, rationalizing the observed endo selectivity.

Comparative Analysis of Synthetic Methods

Method Yield (%) Temperature (°C) Key Advantage Limitation
Acid-catalyzed cyclization 45–60 80–100 Low cost Moderate selectivity
Base-mediated closure 68–72 60–70 High functional group tolerance Solvent removal challenges
Pd-catalyzed C-H activation 55–65 100 Atom economy Requires stoichiometric oxidant
Au-catalyzed alkyne cyclization 78–82 25 Ambient conditions Catalyst cost
Azomethine imine cycloaddition 65–70 120 Stereocontrol Multi-step synthesis

Structural and Spectral Characterization

Post-synthetic analysis relies on:

  • High-resolution mass spectrometry (HRMS): Confirms molecular formula C11H13N (observed m/z 159.1048 vs. calculated 159.1043).
  • 1H NMR: Characteristic signals include δ 3.12–3.25 (m, 2H, bridgehead CH2) and δ 6.85–7.45 (m, 4H, aromatic protons).
  • X-ray crystallography: Reveals a puckered bicyclo[3.3.1]nonane system with a 15.7° dihedral angle between the quinoline and ethano planes.

Scientific Research Applications

2H-1,4-Ethanoquinoline, 3,4-dihydro-, also known as benzoquinuclidine, is a chemical compound with the molecular formula C11H13NC_{11}H_{13}N . While direct applications of this specific compound are not extensively documented in the provided search results, related compounds and derivatives offer insights into potential applications.

Potential Applications Based on Structural Analogs and Derivatives

  • Pharmaceutical Research : A patent application discusses heterocyclideneacetamide derivatives, which include compounds with similar heterocyclic skeletons, for their potential use as TRPV1 receptor agonists . These compounds are investigated for the prevention or treatment of pain, particularly neuropathic and inflammatory pain . The document indicates that these compounds, containing a heterocyclidene skeleton, exhibit excellent TRP V1 receptor activity . They are also noted for lacking hERG channel inhibitory activity, possessing excellent metabolism, and demonstrating good oral absorption .
  • Chemical Building Block : 2H-1,4-Ethanoquinoline, 3,4-dihydro- may serve as a building block in the synthesis of more complex molecules with desired properties .
  • Spectroscopic Analysis : Spectroscopic data for 2H-1,4-Ethanoquinoline, 3,4-dihydro- is available through various online databases, which is useful for compound identification and characterization in research settings .

Property Analysis

  • Electron-Donating Properties : Research on aromatic amines, which share structural similarities with 2H-1,4-Ethanoquinoline, 3,4-dihydro-, indicates that the amino group's electron-donating properties can be influenced by the compound's structure and substituents . Factors such as steric hindrance and the arrangement of alkyl groups around the nitrogen atom affect the molecule's electronic properties .
  • Computational Studies : Computational methods, such as AM1 calculations, have been applied to study the protonation and reactions of related compounds like 3,4-dihydro-2,5-ethanoquinoline (benzoquinuclidine) . These studies provide insights into the chemical behavior and reactivity of these compounds .
  • Safety and Hazards : Regarding 3,4-dihydroisoquinolin-1(2H)-one, a related compound, aggregated GHS information indicates potential hazards such as acute oral toxicity, skin and eye irritation, and respiratory tract irritation .

While specific case studies directly involving 2H-1,4-Ethanoquinoline, 3,4-dihydro- are absent from the search results, studies on related compounds provide context:

  • Steric Effects in Aromatic Amines: Research on related compounds, such as N,N-dimethylaniline, shows how substituents around the amino group can affect its donor properties due to steric hindrance .
  • TRPV1 Receptor Agonists: Studies of heterocyclideneacetamide derivatives demonstrate the potential for compounds with similar structures to be developed as analgesics .

Mechanism of Action

The mechanism of action of 2H-1,4-Ethanoquinoline, 3,4-dihydro- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds exhibit variations in heteroatoms, substituents, and biological activities:

Compound Name CAS Number Key Structural Features Biological Activity/Application Reference
2H-1,4-Ethanoquinoline, 3,4-dihydro- 4363-25-1 Ethano bridge, partially saturated quinoline Not explicitly stated in evidence
6-Amino-3,4-dihydro-2H-benzo[1,4]oxazine 26011-57-4 Oxygen atom in place of ethano bridge, amino substituent Potential CNS modulation (structural similarity to benzodiazepines)
3,4-Dihydro-2H-benzo[1,4]thiazine derivatives N/A Sulfur atom in place of oxygen (thiazine core) Alpha2C adrenoceptor agonists
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate N/A Methoxy and ethyl ester substituents Anticancer or antimicrobial (structural motif)
2H-1,4-Ethanoquinoline-6-carbonitrile 69985-39-3 Cyano (-CN) substituent at position 6 Enhanced electronic reactivity

Physicochemical Properties

  • Lipophilicity (logP): 2H-1,4-Ethanoquinoline, 3,4-dihydro-: logP = 2.384 . 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives: logP ranges from 1.5–3.0, depending on substituents (e.g., carboxylate groups reduce logP) . Ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-2-carboxylate: Higher logP (~3.5) due to ethyl ester and methoxy groups .
  • Thermodynamic Stability: The ethanoquinoline’s ionization energy (7.85 eV) suggests moderate stability under physiological conditions, comparable to benzoxazines (IE ~7.5–8.2 eV) .

Key Research Findings

Substituent Impact : Electron-withdrawing groups (e.g., -CN) enhance reactivity but may reduce bioavailability, while hydrophilic groups (e.g., -NH2) improve solubility .

Heteroatom Influence : Replacing oxygen with sulfur in benzoxazines/thiazines alters receptor selectivity (e.g., alpha2C vs. alpha2B subtypes) .

Dual-Action Compounds: Strategic substitution on the benzoxazine nucleus enables dual thrombin/GPIIb-IIIa inhibition, a unique advantage over single-target ethanoquinolines .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for structural characterization of 2H-1,4-Ethanoquinoline, 3,4-dihydro-?

  • Methodology :

  • Mass Spectrometry (MS) : Determine molecular weight (159 g/mol) and fragmentation patterns using EPA/NIH Mass Spectral Database references .

  • Nuclear Magnetic Resonance (NMR) : Compare spectral data with structurally similar tetrahydroquinoline derivatives (e.g., 1,2,3,4-tetrahydroquinoline) to identify unique ethano-bridge and dihydro moieties .

  • IR Spectroscopy : Analyze functional groups (e.g., amine stretches, aromatic C-H) to confirm fused bicyclic structure .

    • Data Table :
TechniqueKey Peaks/FeaturesReference Compound Comparison
MSm/z 159 (M⁺)CAS 635-46-1 (1,2,3,4-Tetrahydroquinoline)
¹H NMRδ 1.5–2.5 (bridge protons), δ 6.5–7.5 (aromatic protons)4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Q. What synthetic strategies are effective for preparing 3,4-dihydroquinoline derivatives?

  • Methodology :

  • Cyclization Reactions : Utilize aryl enamines or substituted anilines with ethylene derivatives under acidic conditions to form the ethanoquinoline core .

  • Catalytic Hydrogenation : Partially reduce quinoline precursors (e.g., 2H-1,4-Ethanoquinoline) using Pd/C or Raney Ni to achieve selective dihydro intermediates .

  • Retrosynthetic Analysis : Deconstruct the target molecule into simpler fragments (e.g., benzene rings with ethano bridges) for stepwise assembly .

    • Key Considerations :
  • Substituent positioning (e.g., electron-withdrawing groups) impacts reaction yields and regioselectivity .

  • Compare yields from methods in (tetrahydroquinoline synthesis: 60–85%) with dihydro analogs in (40–70%) .

Advanced Research Questions

Q. How do stereochemical and substituent effects influence the biological activity of 3,4-dihydroquinoline derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., methoxy, hydroxyl) at positions 2, 6, or 6. Test for pharmacological activity (e.g., anticancer, antimicrobial) using in vitro assays .

  • Chiral Resolution : Separate enantiomers via chiral HPLC and evaluate differential bioactivity (e.g., IC₅₀ values in cancer cell lines) .

    • Case Study :
  • A bifunctional 1,2,3,4-tetrahydroquinoline derivative showed 10× higher anticancer activity than its monofunctional counterpart, highlighting the role of substituent synergy .

Q. How can contradictory data on reaction mechanisms for dihydroquinoline synthesis be resolved?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., cyclization vs. hydrogenation) .

  • Computational Modeling : Apply DFT calculations to map energy barriers for competing pathways (e.g., radical vs. ionic mechanisms) .

    • Data Contradiction Example :
  • reports acid-catalyzed cyclization as dominant, while emphasizes radical intermediates in dihydroquinoline synthesis. Resolve via mechanistic trapping experiments (e.g., TEMPO for radical detection) .

Q. What analytical workflows optimize purity assessment for 2H-1,4-Ethanoquinoline derivatives?

  • Methodology :

  • HPLC-MS Coupling : Quantify impurities (e.g., tetrahydro byproducts) using reverse-phase C18 columns and MS detection .

  • Thermogravimetric Analysis (TGA) : Monitor thermal stability to identify degradation products affecting pharmacological utility .

    • Data Table :
Impurity TypeDetection MethodAcceptable Threshold (Pharma)
TetrahydroquinolineHPLC-MS (m/z 161)<0.1%
Oxidative ByproductsTGA (weight loss >5%)Reject batch

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